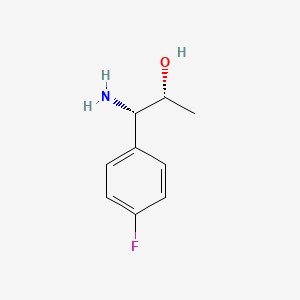
(1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and the use of solvents such as ethanol or methanol to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the amino group can result in various alkyl or acyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: A widely used antifungal drug with a similar fluorophenyl group.
Atazanavir: An HIV-1 protease inhibitor with a related structural motif.
Uniqueness
(1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both an amino and hydroxyl group, which allows for diverse chemical reactivity and applications. Its chiral nature makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
Molekularformel |
C9H12FNO |
|---|---|
Molekulargewicht |
169.20 g/mol |
IUPAC-Name |
(1S,2R)-1-amino-1-(4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12FNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9-/m1/s1 |
InChI-Schlüssel |
HPHULVZWOLCSFD-HZGVNTEJSA-N |
Isomerische SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)F)N)O |
Kanonische SMILES |
CC(C(C1=CC=C(C=C1)F)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13047831.png)

![4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13047838.png)

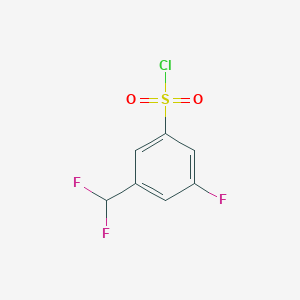



![(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13047866.png)
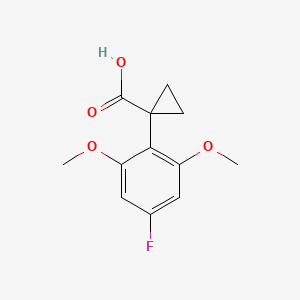
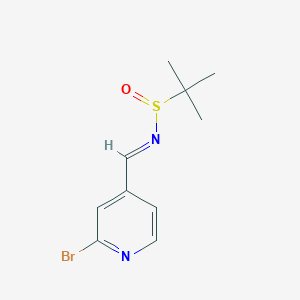
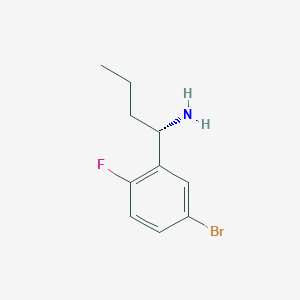
![Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride](/img/structure/B13047905.png)
